3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the carboxylic acid group: This can be done via carboxylation reactions, often using carbon dioxide or its derivatives.
Substitution reactions: Chlorine and fluorine atoms are introduced through halogenation reactions, using reagents such as chlorine gas or fluorinating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2,4-Difluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2,4-Dichloro-5-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
The presence of both chlorine and fluorine atoms in 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-(2,4-dichloro-5-fluorophenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3FN2O2/c17-8-2-1-3-9(4-8)22-15(16(23)24)7-14(21-22)10-5-13(20)12(19)6-11(10)18/h1-7H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTDBSCPKLUDRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC(=C(C=C3Cl)Cl)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618382-96-0 | |
Record name | 1-(3-CHLOROPHENYL)-3-(2,4-DICHLORO-5-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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